3-(3-Fluorophenyl)acryloyl chloride
Description
3-(3-Fluorophenyl)acryloyl chloride is an α,β-unsaturated acyl chloride derivative characterized by a fluorine substituent at the meta position of the phenyl ring. Its molecular formula is C₉H₆ClFO, with a molecular weight of 188.6 g/mol. This compound is typically synthesized via the reaction of 3-(3-fluorophenyl)acrylic acid with thionyl chloride (SOCl₂) under reflux conditions, yielding the acyl chloride in high purity .
The fluorine substituent introduces electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon. This property makes it a versatile intermediate in organic synthesis, particularly for constructing fluorinated coumarins, polymer conjugates, and bioactive molecules .
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
3-(3-fluorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H |
InChI Key |
LYOVOKZDYQTGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Fluorophenyl)acryloyl chloride can be synthesized through the reaction of 3-fluorocinnamic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the mixture to facilitate the conversion of the carboxylic acid group to an acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 3-fluorocinnamic acid with phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-(3-Fluorophenyl)acryloyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)acryloyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Reactivity and Electronic Effects
- Electron-Withdrawing Substituents (Fluorine, Nitro):
The fluorine atom in this compound increases the electrophilicity of the carbonyl group compared to unsubstituted acryloyl chlorides, facilitating nucleophilic acyl substitutions. However, the nitro group in 3-(3-nitrophenyl)acryloyl chloride exerts a stronger electron-withdrawing effect, making it even more reactive but less stable under basic conditions . - Electron-Donating Substituents (Methoxy, Ethoxy): Methoxy and ethoxy groups reduce electrophilicity, slowing reaction kinetics. For instance, 3-(4-methoxyphenyl)acryloyl chloride is less reactive toward amines but offers better stability in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
